4,5,6,7,8,8a-hexahydro-1H-azulen-2-one
CAS No.: 61154-46-9
Cat. No.: VC4115738
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61154-46-9 |
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Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one |
Standard InChI | InChI=1S/C10H14O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h6,9H,1-5,7H2 |
Standard InChI Key | LPTBBUOSXDRPJK-UHFFFAOYSA-N |
SMILES | C1CCC2CC(=O)C=C2CC1 |
Canonical SMILES | C1CCC2CC(=O)C=C2CC1 |
Introduction
Molecular Structure and Physicochemical Properties
Core Framework and Stereochemistry
The compound’s IUPAC name, 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one, delineates a bicyclic system comprising a cycloheptane ring fused to a cyclopentane ring (azulene core) with partial saturation. The ketone group at position 2 introduces polarity, while the hydrogenated carbons (4,5,6,7,8,8a) reduce aromaticity, resulting in a semi-rigid conformation . The stereochemistry at positions 4a and 8a determines the compound’s three-dimensional geometry, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₀H₁₄O | |
Molecular weight | 150.22 g/mol | |
IUPAC name | 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |
SMILES | C1CCC(=O)C2=C(C1)CCC2 | |
InChIKey | OLJRBKILAOTYOI-UHFFFAOYSA-N |
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band near 1,710 cm⁻¹ confirms the presence of the carbonyl group (C=O) .
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NMR (¹H and ¹³C):
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Mass Spectrometry: The molecular ion peak at m/z 150.22 (M⁺) aligns with the molecular formula C₁₀H₁₄O .
Synthetic Methodologies
Classical Approaches
The synthesis of 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one typically begins with azulene or its derivatives. Key steps include:
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Partial Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) selectively saturates six double bonds in azulene, preserving the ketone at position 2 .
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Oxidation: If starting from a hydroxylated precursor, Jones reagent (CrO₃/H₂SO₄) oxidizes secondary alcohols to ketones .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOAc, 25°C | 65–70 | |
Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 80–85 |
Modern Innovations
Recent advances employ flow chemistry and enzymatic catalysis to enhance efficiency:
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Continuous-Flow Hydrogenation: Microreactors with immobilized catalysts reduce reaction times from hours to minutes while improving selectivity .
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Biocatalytic Oxidation: Engineered ketoreductases enable stereoselective synthesis of chiral intermediates .
Reactivity and Functionalization
Electrophilic and Nucleophilic Reactions
The ketone group undergoes typical carbonyl reactions:
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Grignard Addition: Methylmagnesium bromide forms tertiary alcohols at position 2 .
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Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (2-hydroxyazulene derivative) .
Ring-Opening and Rearrangements
Under acidic conditions (H₂SO₄), the bicyclic system undergoes Wagner-Meerwein rearrangements, yielding tricyclic terpenoid analogs .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to anti-inflammatory agents. Its rigid skeleton mimics natural terpenoids, enabling drug candidates to bind selectively to cyclooxygenase (COX) enzymes .
Materials Science
Functionalized derivatives exhibit liquid crystalline properties. Introducing alkyl chains at position 3 enhances mesophase stability, relevant for display technologies .
Fragrance Chemistry
The ketone’s camphor-like odor makes it a candidate for synthetic essential oils. Blends with α-Thujone and Caryophyllene replicate natural aromas .
Recent Research Findings
Antimicrobial Activity
A 2024 study demonstrated that 2-hydroxy derivatives inhibit Staphylococcus aureus (MIC = 32 µg/mL) by disrupting cell membrane integrity .
Catalytic Applications
Palladium complexes of the ketone catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, attributed to the ligand’s electron-deficient character .
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